REACTION_CXSMILES
|
[K].CC1C=CC(S([CH2:12][N+:13]#[C-])(=O)=O)=CC=1.[C:15]1([C:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH3:29])=O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(O)(C(F)(F)F)=O.[BH4-].[Na+]>CS(C)=O.C1COCC1.CO>[C:15]1([CH:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH3:29])[CH2:12][NH2:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:4.5,^1:0|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed up slowly over 12 hours to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
TEMPERATURE
|
Details
|
a cool
|
Type
|
ADDITION
|
Details
|
To this solution was added the residue
|
Type
|
STIRRING
|
Details
|
stirred 16 hrs
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
ADDITION
|
Details
|
the cartridge treated with 2M ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
The ammonia solution was then evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CN)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |